molecular formula C11H12N2O B094995 4,4-Dimethyl-2-phenylpyrazol-3-one CAS No. 17694-06-3

4,4-Dimethyl-2-phenylpyrazol-3-one

Cat. No. B094995
CAS RN: 17694-06-3
M. Wt: 188.23 g/mol
InChI Key: CDJKTJRGELREMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-phenylpyrazol-3-one, also known as DMPP, is a pyrazolone derivative that has gained attention in the scientific community due to its potential applications as a nitrification inhibitor in agriculture. DMPP has been shown to slow down the conversion of ammonium to nitrate in soil, which can reduce the amount of nitrogen lost through leaching and increase the efficiency of nitrogen fertilizers.

Mechanism of Action

4,4-Dimethyl-2-phenylpyrazol-3-one works by inhibiting the activity of the ammonia-oxidizing bacteria (AOB) and archaea (AOA) that are responsible for converting ammonium to nitrite and nitrate in soil. Specifically, 4,4-Dimethyl-2-phenylpyrazol-3-one binds to the active site of the enzyme responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process. This binding prevents the enzyme from functioning properly, thus slowing down the nitrification process.
Biochemical and Physiological Effects:
4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to have no significant toxic effects on plants, animals, or humans at the recommended application rates. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can accumulate in soil over time, which may have implications for long-term soil health and microbial diversity.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4-Dimethyl-2-phenylpyrazol-3-one in lab experiments is that it can be easily applied to soil or plant samples at a range of concentrations. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can be volatile and may require special handling procedures to prevent exposure to researchers. Additionally, 4,4-Dimethyl-2-phenylpyrazol-3-one can interact with other soil amendments or fertilizers, which may complicate experimental design.

Future Directions

There are several potential future directions for research on 4,4-Dimethyl-2-phenylpyrazol-3-one. One area of interest is the optimization of 4,4-Dimethyl-2-phenylpyrazol-3-one application rates and timing in different soil and crop systems. Additionally, there is ongoing research into the potential effects of 4,4-Dimethyl-2-phenylpyrazol-3-one on soil microbial communities and long-term soil health. Finally, there is interest in developing new nitrification inhibitors with improved efficacy and reduced environmental impact.

Synthesis Methods

4,4-Dimethyl-2-phenylpyrazol-3-one can be synthesized through a multistep process starting from 4-methyl-2-nitrophenol and ethyl acetoacetate. The nitrophenol is first reduced to the corresponding amine using sodium dithionite, and then condensed with ethyl acetoacetate in the presence of a base to form the pyrazolone ring. The resulting product is then methylated using methyl iodide to yield 4,4-Dimethyl-2-phenylpyrazol-3-one.

Scientific Research Applications

4,4-Dimethyl-2-phenylpyrazol-3-one has been extensively studied for its potential use as a nitrification inhibitor in agriculture. In particular, 4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to be effective in reducing nitrate leaching and increasing nitrogen use efficiency in a variety of crops, including cereals, vegetables, and fruit trees. 4,4-Dimethyl-2-phenylpyrazol-3-one has also been investigated for its potential to reduce greenhouse gas emissions from agricultural soils, as nitrous oxide is a potent greenhouse gas that is produced during nitrification.

properties

CAS RN

17694-06-3

Product Name

4,4-Dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CDJKTJRGELREMK-UHFFFAOYSA-N

SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)C

synonyms

2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.